
GDC-0927
概要
説明
GDC-0927は、新規で強力な非ステロイド性経口生物利用可能な選択的エストロゲン受容体分解剤です。それはリガンド依存性およびリガンド非依存性のエストロゲン受容体媒介シグナル伝達を阻害するように設計されています。 この化合物は、エストロゲン受容体陽性乳がん異種移植片モデルにおける腫瘍退縮を誘導する上で有望であることが示されています .
準備方法
合成経路と反応条件
GDC-0927は、アゼチジンベースの側鎖を持つクロメンコアを持っています。合成には、クロメンコアの形成とアゼチジン側鎖の付加を含むいくつかのステップが含まれます。 反応条件は通常、制御された温度と雰囲気下で有機溶媒と試薬を使用することを伴います .
工業生産方法
This compoundの工業生産は、ラボ設定で使用される合成経路のスケールアップを含みます。これには、収率と純度を高めるために反応条件を最適化することが含まれます。 プロセスには、工業規格を満たすために、大型反応器、精製システム、および品質管理対策の使用が含まれる場合があります .
化学反応の分析
Ullmann Coupling and Alkylation
- Intermediate preparation : Starting from 2-(3-methoxyphenyl)acetic acid (12 ), an eight-step sequence yields chromene intermediate 15 .
- Mesylation : Intermediate 15 undergoes Ullmann coupling with ethylene glycol, followed by mesylation to form 16 (51% yield over two steps) .
- Side-chain installation :
Chromene Core
- Derived from 2-(3-methoxyphenyl)acetic acid, the core includes a phenolic hydroxyl group critical for ER binding .
- Key modification : Methoxy-to-hydroxyl deprotection enhances ER degradation efficacy .
Fluoromethyl Azetidine Side Chain
- Introduced via Ullmann coupling or alkylation, this group maximizes ER-α degradation:
Stereochemical Considerations
This compound is synthesized as a racemic mixture but exhibits stereospecific activity:
- Chiral separation : Supercritical fluid chromatography (SFC) isolates the active (S)-enantiomer, which drives SERD activity .
- Inactive isomer : The (R)-enantiomer shows negligible ER degradation .
Optimization of ER-α Degradation Efficacy
Structure-activity relationship (SAR) studies highlight critical substituents:
Compound | Substituent | ER-α Degradation (%) | MCF-7 IC50 (nM) |
---|---|---|---|
17b | Non-fluorinated | 89 | <0.5 |
17e | 3-Fluoromethyl | 97 | <0.5 |
17h | Fluoromethyl azetidine | 97 | <0.5 |
17i | Fluoromethyl piperidine | 63 | ND |
- Fluorine impact : Fluoromethyl groups enhance degradation by improving binding to ER’s hydrophobic pocket .
- Ring size : Azetidine (4-membered) outperforms piperidine (6-membered) due to reduced steric hindrance .
Stability and Functional Group Interactions
科学的研究の応用
GDC-0927 has several scientific research applications, including:
Chemistry: Used as a model compound to study estrogen receptor signaling pathways.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for estrogen receptor-positive breast cancer.
Industry: Utilized in the development of new drugs targeting estrogen receptors
作用機序
GDC-0927は、エストロゲン受容体に結合し、その分解を促進することによってその効果を発揮します。これにより、エストロゲン受容体媒介シグナル伝達が阻害され、これはエストロゲン受容体陽性乳がん細胞の増殖と生存に不可欠です。 分子標的はエストロゲン受容体自体を含み、関与する経路はエストロゲン受容体シグナル伝達に関連する経路です .
類似化合物との比較
類似化合物
フルベストラント: エストロゲン受容体陽性乳がんの治療に使用される別の選択的エストロゲン受容体分解剤。
タモキシフェン: エストロゲン受容体シグナル伝達を阻害する選択的エストロゲン受容体モジュレーター。
GDC-0810: GDC-0927に類似した化合物で、エストロゲン受容体シグナル伝達を阻害するように設計されています.
独自性
This compoundは、リガンド依存性およびリガンド非依存性のエストロゲン受容体媒介シグナル伝達を阻害する能力においてユニークです。 これは、特に他の治療法が失敗した場合に、エストロゲン受容体陽性乳がんの治療における有望な候補となっています .
生物活性
GDC-0927 is a novel compound classified as a selective estrogen receptor degrader (SERD), primarily investigated for its therapeutic potential in treating estrogen receptor-positive (ER+) breast cancer. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profile, and pharmacokinetics.
This compound functions by binding to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER-mediated signaling pathways. This mechanism is particularly significant in the context of ER+ breast cancer, where estrogen signaling often drives tumor growth.
- ER Degradation : this compound has demonstrated a potent ability to degrade ERα, with an in vitro degradation IC50 of 0.1 nM and an efficacy of 97% . This positions it as a more effective agent compared to other SERDs like GDC-0810.
- Gene Expression Modulation : RNA sequencing analyses indicate that this compound suppresses ERα-regulated gene expression more effectively than other SERDs, including tamoxifen and GDC-0810 . The order of efficacy in suppressing gene expression was found to be: fulvestrant > this compound > GDC-0810 > tamoxifen.
Efficacy in Clinical Studies
This compound has undergone various clinical trials to assess its effectiveness against ER+ breast cancer:
- Phase I Study : An open-label phase I study involving postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer revealed that this compound was well-tolerated and showed dose-dependent antitumor activity in both ESR1 mutant and wild-type patient-derived xenograft models .
Safety Profile
The safety profile of this compound has been assessed through clinical trials, highlighting its tolerability:
- Adverse Events : Common adverse events included nausea, fatigue, and hot flushes; however, there were no severe (grade 4/5) adverse events reported .
- Pharmacokinetics : this compound demonstrated predictable pharmacokinetics suitable for once-daily dosing. Pharmacokinetic analyses indicated a rapid clearance rate which influenced dosing strategies during trials .
Comparative Studies
This compound's performance has been compared with other SERDs to establish its relative efficacy:
- In Vitro Studies : In studies comparing the effects of various SERDs on cell proliferation in ERα-positive breast cancer cell lines (e.g., MCF7), this compound exhibited superior inhibition compared to tamoxifen and non-degrading compounds like GNE-274 .
- In Vivo Models : In patient-derived xenograft models (PDXs), this compound effectively inhibited estrogen-dependent tumor growth more potently than GDC-0810, showcasing its potential as a leading SERD candidate .
特性
IUPAC Name |
(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAPZIFCQQQKX-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100830-77-9 | |
Record name | GDC-0927 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0927 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GDC-0927 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。